

Application Notes and Protocols for STING Agonist-12 in Vaccine Adjuvant Development

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Compound of Interest

Compound Name: STING agonist-12

Cat. No.: B10829244

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Audience: Researchers, scientists, and drug development professionals.

Note on "**STING agonist-12**": The term "**STING agonist-12**" can refer to several different molecules in scientific literature and commercial catalogs. These include compounds with PubChem CID 137367538, "STING agonist 12L", and "STING agonist 12b".^{[1][2][3]} Due to this ambiguity, this document provides a comprehensive overview and protocols for a representative synthetic STING agonist for vaccine adjuvant development, drawing on data from well-characterized examples like DMXAA (for murine studies) and ADU-S100 (a clinically relevant agonist).^[4]

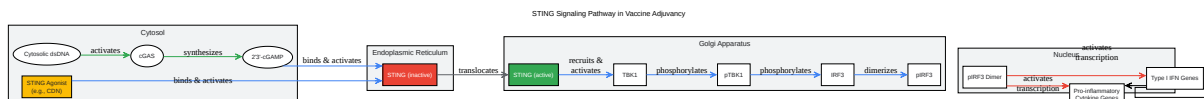
Introduction

The Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a key danger signal associated with infections and cellular damage.^[5] Activation of the STING pathway in antigen-presenting cells (APCs) initiates a potent anti-tumor and anti-viral immune response, primarily driven by the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This robust immune activation makes STING agonists promising candidates for vaccine adjuvants, capable of enhancing the immunogenicity of antigens and inducing long-lasting protective immunity. This document provides detailed application notes and experimental protocols for the use of a representative synthetic STING agonist in vaccine adjuvant development.

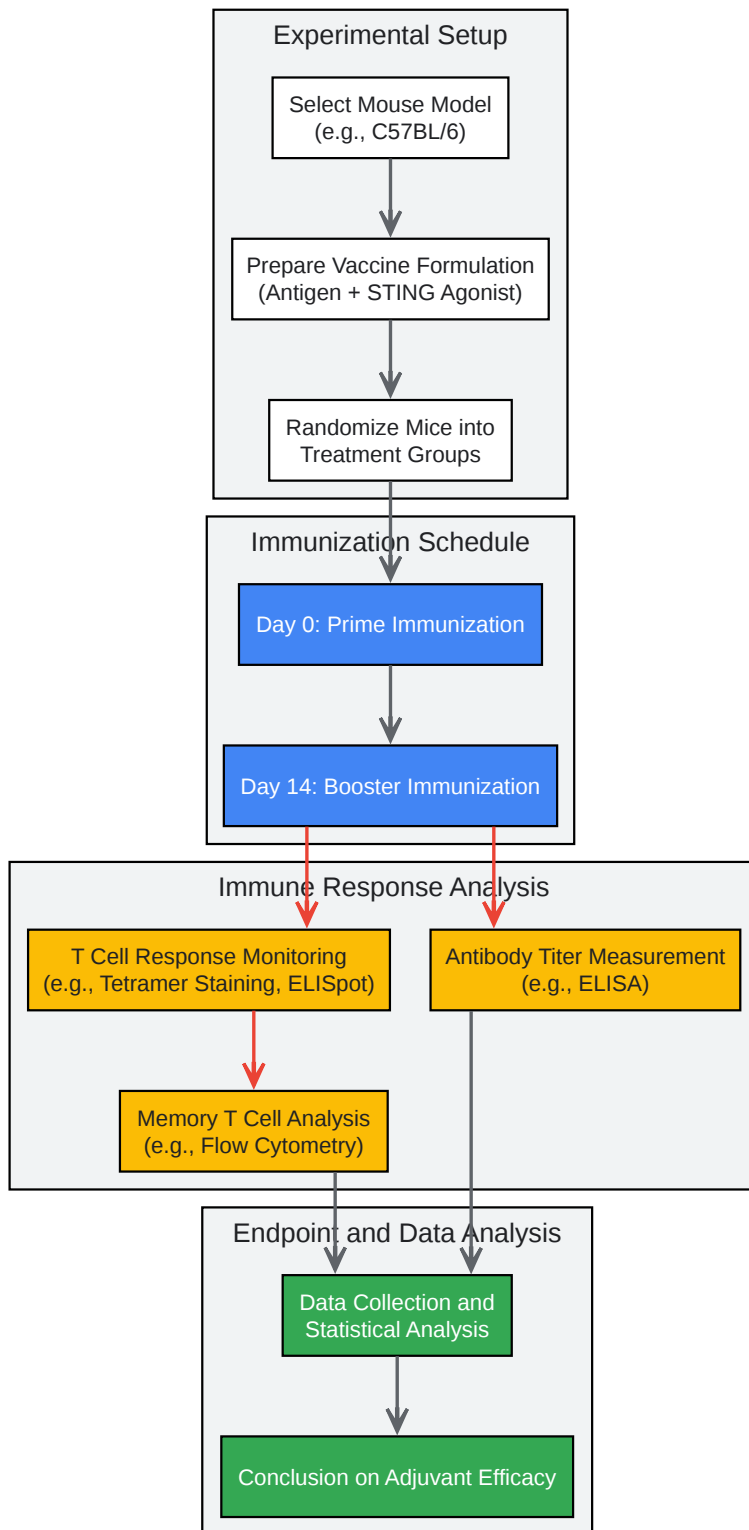
Mechanism of Action

Synthetic STING agonists, often cyclic dinucleotides (CDNs), directly bind to and activate the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein. Upon agonist binding, STING undergoes a conformational change, leading to its oligomerization and translocation from the ER to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I IFNs (e.g., IFN- β). This signaling cascade results in the maturation of dendritic cells (DCs), enhanced antigen presentation, and the priming of robust antigen-specific T-cell responses, particularly CD8⁺ T cells, which are crucial for clearing viral infections and tumor cells.

Signaling Pathway Diagram



In Vivo Vaccine Adjuvant Evaluation Workflow

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References

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